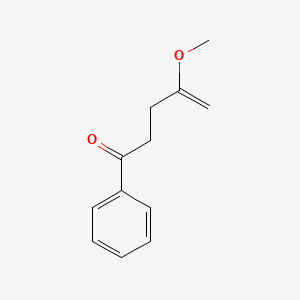
4-Methoxy-1-phenylpent-4-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1-phenylpent-4-en-1-one is an organic compound with the molecular formula C12H14O2. It is a type of enone, characterized by the presence of a methoxy group (-OCH3) and a phenyl group attached to a pentenone backbone. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-phenylpent-4-en-1-one typically involves the reaction of 4-methoxybenzaldehyde with an appropriate alkyne or alkene under specific conditions. One common method is the Claisen-Schmidt condensation, where 4-methoxybenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired enone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-phenylpent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxyacetophenone.
Reduction: Formation of 4-methoxy-1-phenylpentanol or 4-methoxy-1-phenylpentane.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
4-Methoxy-1-phenylpent-4-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-phenylpent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyacetophenone: Similar structure but lacks the pentenone backbone.
4-Methoxybenzaldehyde: Contains an aldehyde group instead of the enone structure.
4-Methoxy-1-phenylbutan-1-one: Similar but with a shorter carbon chain.
Uniqueness
4-Methoxy-1-phenylpent-4-en-1-one is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Its enone structure allows for diverse chemical transformations, making it valuable in synthetic chemistry and various research applications .
Properties
CAS No. |
87842-10-2 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-methoxy-1-phenylpent-4-en-1-one |
InChI |
InChI=1S/C12H14O2/c1-10(14-2)8-9-12(13)11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3 |
InChI Key |
YKVYWDNPPHDWOK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C)CCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















